Ivalin

Description

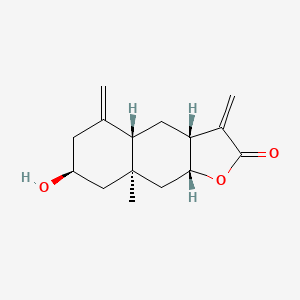

Structure

2D Structure

3D Structure

Properties

CAS No. |

5938-03-4 |

|---|---|

Molecular Formula |

C15H20O3 |

Molecular Weight |

248.32 g/mol |

IUPAC Name |

(3aR,4aS,7S,8aR,9aR)-7-hydroxy-8a-methyl-3,5-dimethylidene-3a,4,4a,6,7,8,9,9a-octahydrobenzo[f][1]benzofuran-2-one |

InChI |

InChI=1S/C15H20O3/c1-8-4-10(16)6-15(3)7-13-11(5-12(8)15)9(2)14(17)18-13/h10-13,16H,1-2,4-7H2,3H3/t10-,11+,12-,13+,15+/m0/s1 |

InChI Key |

OVIILQQKQPCQTF-GGAZOKNXSA-N |

SMILES |

CC12CC(CC(=C)C1CC3C(C2)OC(=O)C3=C)O |

Isomeric SMILES |

C[C@]12C[C@H](CC(=C)[C@@H]1C[C@H]3[C@@H](C2)OC(=O)C3=C)O |

Canonical SMILES |

CC12CC(CC(=C)C1CC3C(C2)OC(=O)C3=C)O |

Synonyms |

ivalin |

Origin of Product |

United States |

Foundational & Exploratory

Ivalin's Mechanism of Action in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ivalin, a sesquiterpene lactone, has emerged as a promising anti-cancer agent with a multi-faceted mechanism of action. This document provides a comprehensive technical overview of this compound's effects on cancer cells, focusing on its role as a microtubule inhibitor, an inducer of apoptosis, and a modulator of key signaling pathways. The information presented herein is intended to serve as a detailed resource for researchers and professionals in the field of oncology drug development.

Core Mechanism of Action: Microtubule Depolymerization

This compound exerts its primary anti-cancer effect by disrupting microtubule dynamics, a critical process for cell division and maintenance of cell structure.

1.1. Inhibition of Microtubule Assembly

This compound functions as a microtubule-destabilizing agent.[1][2] It interferes with the polymerization of tubulin dimers into microtubules, leading to a net depolymerization of the microtubule network.[1][2] This disruption of the cytoskeleton is a key initiating event in this compound-induced cell death.

1.2. Induction of G2/M Cell Cycle Arrest

The disruption of the mitotic spindle, a structure composed of microtubules essential for chromosome segregation, leads to cell cycle arrest at the G2/M phase.[1][2] This arrest prevents cancer cells from completing mitosis and proliferating. Studies on human hepatocellular carcinoma SMMC-7721 cells have shown a significant increase in the proportion of cells in the G2/M phase following this compound treatment.[1]

Induction of Apoptosis

Following G2/M arrest, this compound triggers programmed cell death, or apoptosis, through the intrinsic mitochondrial pathway.

2.1. Mitochondria-Mediated Apoptosis

This compound induces apoptosis through a mitochondria-dependent mechanism.[3][4] This is characterized by a loss of mitochondrial membrane potential and the release of cytochrome c from the mitochondria into the cytosol.[3][4]

2.2. Modulation of Bcl-2 Family Proteins

The apoptotic cascade is further regulated by the Bcl-2 family of proteins. This compound treatment leads to an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2.[1][3] This shift in the Bax/Bcl-2 ratio is a critical determinant in the execution of apoptosis.[1][3]

Modulation of Key Signaling Pathways

This compound's anti-cancer activity is also mediated by its influence on crucial signaling pathways that govern cell survival and proliferation.

3.1. Activation of the NF-κB Pathway

This compound has been shown to activate the Nuclear Factor-kappa B (NF-κB) signaling pathway in SMMC-7721 cells.[3][4] This activation is an early event in this compound-induced apoptosis and is linked to the generation of reactive oxygen species (ROS).[3] The activation of NF-κB, in this context, appears to contribute to the pro-apoptotic effects of this compound, a somewhat paradoxical role for a pathway often associated with cell survival.

3.2. Role of p53

The tumor suppressor protein p53 is also implicated in this compound's mechanism of action. Following NF-κB activation, there is a subsequent induction of p53, which further promotes the expression of the pro-apoptotic protein Bax.[3]

3.3. Inhibition of Epithelial-to-Mesenchymal Transition (EMT)

In breast cancer cells, this compound has been demonstrated to inhibit cell migration and invasion by suppressing the epithelial-to-mesenchymal transition (EMT).[5] It achieves this by downregulating the expression of EMT-associated transcription factors and mesenchymal markers, while upregulating epithelial markers.[5]

Quantitative Data

The following tables summarize the quantitative data from studies on this compound's effects on cancer cells.

Table 1: Cytotoxicity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| SMMC-7721 | Hepatocellular Carcinoma | 4.34 ± 0.10 | [1][3] |

| HL7702 (normal) | Hepatocyte | 25.86 ± 0.87 | [1] |

Table 2: Effect of this compound on Apoptosis in SMMC-7721 Cells

| This compound Concentration (µM) | Percentage of Apoptotic Cells (%) | Reference |

| 0 | 3.80 | [1] |

| 2 | Not Specified | |

| 4 | Not Specified | |

| 8 | 74.06 | [1] |

Experimental Protocols

5.1. Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cells (e.g., SMMC-7721) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treatment: Treat cells with various concentrations of this compound for a specified duration (e.g., 48 hours).

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

IC50 Calculation: The concentration of this compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

5.2. Apoptosis Analysis (Flow Cytometry)

-

Cell Treatment: Treat cells with this compound at desired concentrations for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

5.3. Western Blot Analysis

-

Cell Lysis: Lyse this compound-treated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, NF-κB, p53, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

5.4. Microtubule Network Visualization (Immunofluorescence)

-

Cell Culture: Grow cells on glass coverslips.

-

Treatment: Treat cells with this compound for the desired time.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

-

Blocking: Block with 1% BSA in PBS.

-

Primary Antibody Incubation: Incubate with an anti-α-tubulin antibody.

-

Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody.

-

Mounting and Visualization: Mount the coverslips with a mounting medium containing DAPI for nuclear staining and visualize under a fluorescence microscope.

Signaling Pathways and Experimental Workflows

Caption: this compound's multifaceted mechanism of action in cancer cells.

Caption: A typical workflow for Western blot analysis.

Caption: Workflow for apoptosis detection using flow cytometry.

References

- 1. mdpi.com [mdpi.com]

- 2. The Novel Nature Microtubule Inhibitor this compound Induces G2/M Arrest and Apoptosis in Human Hepatocellular Carcinoma SMMC-7721 Cells In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Induces Mitochondria-Mediated Apoptosis Associated with the NF-κB Activation in Human Hepatocellular Carcinoma SMMC-7721 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. This compound Inhibits Proliferation, Migration and Invasion by Suppressing Epithelial Mesenchymal Transition in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ivalin: Natural Sources, Extraction, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ivalin, a sesquiterpene lactone, has garnered significant interest within the scientific community due to its notable cytotoxic and other biological activities. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its extraction and purification, quantitative data on yields, and an exploration of its known biological signaling pathways. This document is intended to serve as a core resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is a secondary metabolite found predominantly in plants of the Asteraceae family. The primary documented sources of this eudesmanolide sesquiterpene lactone include:

-

Geigeria aspera : A plant species native to southern Africa, often implicated in "vermeersiekte" or "vomiting disease" in ruminants.[1]

-

Carpesium abrotanoides : A perennial herb distributed across Europe and Asia, with a history of use in traditional medicine.[2][3]

-

Inula britannica : Also known as British yellowhead or meadow fleabane, this plant is found across Europe and Asia and is utilized in traditional Chinese medicine.[4]

Extraction and Isolation of this compound

The extraction and isolation of this compound from its natural sources typically involve solvent extraction followed by various chromatographic techniques for purification.

Extraction from Geigeria aspera

A common method for the extraction of this compound from the aerial parts of Geigeria aspera involves the use of a moderately polar solvent such as dichloromethane (DCM).

Experimental Protocol:

-

Maceration: The dried and powdered aerial parts of Geigeria aspera are macerated with dichloromethane at room temperature.

-

Filtration and Concentration: The resulting extract is filtered and concentrated under reduced pressure to yield a crude DCM extract.

-

Flash Chromatography: The crude extract is subjected to flash chromatography for initial purification.

-

Recrystallization: this compound is further purified by recrystallization from a solvent system such as ethyl acetate:hexane to yield a crystalline compound.[5][6]

Extraction from Carpesium abrotanoides

The extraction of this compound from Carpesium abrotanoides often employs polar solvents like methanol or ethanol.

Experimental Protocol:

-

Extraction: The dried aerial parts or whole plant of Carpesium abrotanoides are extracted with methanol (MeOH) or ethanol (EtOH).

-

Solvent Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as chloroform (CHCl3) and ethyl acetate (EtOAc), to separate compounds based on their polarity. This compound is typically found in the chloroform-soluble and ethyl acetate fractions.[2][3]

-

Column Chromatography: The fractions containing this compound are subjected to column chromatography over silica gel.

-

Elution: A gradient elution system is employed, often starting with a non-polar solvent and gradually increasing the polarity. The specific solvent system and gradient are optimized based on Thin Layer Chromatography (TLC) analysis.

-

Final Purification: Fractions containing this compound are pooled, concentrated, and may be further purified by recrystallization.

Extraction from Inula britannica

While this compound is a known constituent of Inula britannica, specific detailed protocols for its extraction and isolation with yield data are less commonly reported in readily available literature. However, general methods for the isolation of sesquiterpene lactones from Inula species can be adapted.

General Protocol for Inula species:

-

Extraction: The aerial parts of the plant are typically extracted with ethanol or ethyl acetate.[4]

-

Fractionation: The crude extract is then subjected to column chromatography on silica gel.

-

Purification: Further purification is achieved through repeated column chromatography and/or preparative High-Performance Liquid Chromatography (HPLC).

Quantitative Data on this compound Yield

The yield of this compound can vary significantly depending on the plant source, geographical location, and the extraction method employed.

| Plant Source | Extraction Method | Yield of this compound | Reference |

| Geigeria aspera | Dichloromethane extraction followed by flash chromatography and recrystallization | 1.646 g from 10.85 g of crude DCM extract | [5][6] |

| Carpesium abrotanoides | Methanol extraction followed by solvent partitioning and chromatography | Not explicitly quantified for this compound in the reviewed literature. | [2][3] |

| Inula britannica | Ethyl acetate extraction | This compound identified as a constituent, but specific yield data is not provided. | [4] |

Biological Activity and Signaling Pathways

This compound has demonstrated a range of biological activities, with its cytotoxic effects against cancer cells being the most extensively studied.

Cytotoxicity

This compound has shown significant cytotoxic activity against various human cancer cell lines.[7][8] This activity is often attributed to the presence of the α-methylene-γ-lactone moiety, a common feature in many cytotoxic sesquiterpene lactones. This functional group can act as a Michael acceptor, allowing it to alkylate and inactivate key cellular macromolecules, such as enzymes and transcription factors, thereby inducing apoptosis.

While the precise signaling pathways through which this compound exerts its cytotoxic effects are still under investigation, the general mechanism for cytotoxic sesquiterpene lactones involves the induction of cellular stress and apoptosis.

Experimental Workflows

The following diagram illustrates a general workflow for the extraction and isolation of this compound from a plant source.

Conclusion

This compound stands out as a promising natural product with significant cytotoxic properties. This guide has synthesized the current knowledge on its primary natural sources and provided a framework for its extraction and isolation. The detailed protocols and quantitative data presented herein are intended to facilitate further research into the pharmacological potential of this compound. Future studies should focus on elucidating the specific molecular targets and signaling pathways modulated by this compound to fully understand its mechanism of action and to explore its potential as a therapeutic agent.

References

- 1. Cytotoxicity of the Sesquiterpene Lactones, this compound and Parthenolide in Murine Muscle Cell Lines and Their Effect on Desmin, a Cytoskeletal Intermediate Filament [mdpi.com]

- 2. Ethnobotanical Uses, Phytochemical Composition, Biosynthesis, and Pharmacological Activities of Carpesium abrotanoides L. (Asteraceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Secondary Metabolites from Inula britannica L. and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. repository.up.ac.za [repository.up.ac.za]

- 7. Cytotoxic sesquiterpene lactones from Carpesium abrotanoides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to Ivalin: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ivalin, a naturally occurring sesquiterpene lactone, has garnered significant interest in the scientific community for its diverse pharmacological activities, including potent anti-inflammatory and anticancer properties. This technical guide provides a comprehensive overview of the chemical structure and properties of this compound, intended to serve as a valuable resource for researchers and professionals in drug development. This document details this compound's chemical and physical characteristics, summarizes key quantitative data, outlines experimental protocols for its study, and visualizes its known biological signaling pathways.

Chemical Identity and Structure

This compound is classified as a eudesmane sesquiterpenoid. Its chemical structure is characterized by a tricyclic carbon skeleton.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | (3aR,4aS,7S,8aR,9aR)-7-hydroxy-8a-methyl-3,5-dimethylidene-3a,4,4a,6,7,8,9,9a-octahydrobenzo[f][1]benzofuran-2-one[1] |

| Molecular Formula | C₁₅H₂₀O₃[1] |

| Molecular Weight | 248.32 g/mol [1] |

| CAS Number | 5938-03-4[1] |

| 2D Structure |

|

The stereochemistry of this compound has been confirmed through X-ray crystal structure analysis of its bromoacetate derivative.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and pharmacokinetic profiling. While comprehensive experimental data is not extensively available in the public domain, computational predictions and some experimental findings are summarized below.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Melting Point | 149.5-150°C (for pure samples) | General principle for pure organic compounds[2] |

| Boiling Point (Predicted) | 416.40 °C @ 760.00 mm Hg | The Good Scents Company |

| Solubility (Predicted in Water) | 2205 mg/L @ 25 °C | The Good Scents Company |

| logP (o/w) (Predicted) | 1.740 | The Good Scents Company |

| pKa (Predicted) | 13.93 (most acidic) | PubChem |

Pharmacological Properties and Biological Activity

This compound has demonstrated significant potential in preclinical studies, primarily exhibiting anti-inflammatory and anticancer activities.

Anticancer Activity

This compound has been shown to inhibit the proliferation of various cancer cell lines. Its mechanism of action in cancer cells is primarily attributed to its ability to interfere with microtubule dynamics.

-

Hepatocellular Carcinoma: In SMMC-7721 human hepatocellular carcinoma cells, this compound induces G2/M phase cell cycle arrest and apoptosis. This is achieved through the depolymerization of microtubules. The pro-apoptotic protein Bax is upregulated, while the anti-apoptotic protein Bcl-2 is downregulated in response to this compound treatment.

-

Breast Cancer: this compound has been observed to inhibit the proliferation, migration, and invasion of breast cancer cells. It suppresses the epithelial-mesenchymal transition (EMT) by upregulating E-cadherin and downregulating N-cadherin, vimentin, and ZEB1.

Table 3: Cytotoxicity of this compound (EC₅₀ Values)

| Cell Line | Exposure Time | EC₅₀ (µM) |

| C2C12 myoblasts | 24h, 48h, 72h | 2.7 - 3.3 |

| H9c2 cardiomyocytes | 24h | 60.7 |

Anti-inflammatory Activity

While the anti-inflammatory properties of this compound are recognized, the precise signaling pathways it modulates are still under investigation. Based on the known mechanisms of other sesquiterpene lactones and related natural products with anti-inflammatory effects, it is plausible that this compound interacts with key inflammatory signaling cascades such as NF-κB, STAT3, and MAPK pathways. For instance, many natural compounds exert their anti-inflammatory effects by inhibiting the activation of NF-κB, a central regulator of inflammatory gene expression. Similarly, the STAT3 and MAPK pathways are crucial in mediating inflammatory responses, and their modulation by natural products is a common mechanism of anti-inflammatory action.

Experimental Protocols

This section provides detailed methodologies for key experiments frequently cited in the study of this compound's biological activities.

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is adapted for assessing the effect of this compound on the viability of cancer cell lines such as SMMC-7721.

Materials:

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

96-well plates

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[3][4]

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired period (e.g., 24, 48, 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]

-

Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Western Blotting for Apoptosis-Related Proteins (Bax and Bcl-2)

This protocol is designed to analyze the expression levels of Bax and Bcl-2 in cells treated with this compound.

Materials:

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

ECL (Enhanced Chemiluminescence) substrate

Procedure:

-

Treat cells with this compound for the specified time.

-

Lyse the cells in RIPA buffer on ice.

-

Determine the protein concentration of the lysates using the BCA assay.

-

Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Perform densitometric analysis to quantify the protein expression levels, normalizing to the loading control.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate key biological pathways potentially modulated by this compound and a typical experimental workflow for its study.

Conclusion

This compound is a promising natural compound with well-documented anticancer and potential anti-inflammatory activities. Its ability to disrupt microtubule function in cancer cells makes it a compelling candidate for further investigation in oncology. While its precise mechanisms in inflammation are still being elucidated, its profile suggests it may act on key inflammatory signaling pathways. This technical guide provides a foundational resource for researchers to build upon, facilitating further exploration of this compound's therapeutic potential. Future studies should focus on obtaining more comprehensive experimental data on its physicochemical properties and definitively characterizing its molecular targets and signaling pathways in inflammatory processes.

References

- 1. This compound Inhibits Proliferation, Migration and Invasion by Suppressing Epithelial Mesenchymal Transition in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Novel STAT3 phosphorylation inhibitors exhibit potent growth suppressive activity in pancreatic and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Combining Mass Spectrometry and NMR Improves Metabolite Detection and Annotation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. STAT3 pathway in cancers: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]

The Ivalin Biosynthetic Pathway in Plants: A Technical Whitepaper for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ivalin, a eudesmane-type sesquiterpenoid lactone found predominantly in plants of the Inula genus, has garnered significant interest for its diverse pharmacological activities. Understanding its biosynthetic pathway is crucial for metabolic engineering efforts aimed at enhancing its production and for the discovery of novel related compounds. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway, drawing upon the established principles of sesquiterpenoid lactone biosynthesis in the Asteraceae family. While the complete enzymatic cascade leading to this compound has not been fully elucidated, this document presents a putative pathway based on known enzymatic reactions in related species. Furthermore, it details relevant experimental protocols for the study of this pathway and summarizes available quantitative data.

Introduction to this compound and Sesquiterpenoid Lactones

Sesquiterpenoid lactones (STLs) are a large and diverse group of C15 terpenoids characterized by a lactone ring. They are primarily found in the Asteraceae family and exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and antimicrobial properties. This compound is a member of the eudesmanolide subclass of STLs, which are defined by a specific bicyclic carbon skeleton. The biosynthesis of all terpenoids, including this compound, originates from the universal C5 precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), which are produced via the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways.

The Putative this compound Biosynthetic Pathway

The biosynthesis of this compound is proposed to proceed from the central precursor of sesquiterpenoids, farnesyl pyrophosphate (FPP). The pathway can be divided into three main stages: the formation of the sesquiterpene scaffold, a series of oxidative modifications, and the formation of the characteristic eudesmanolide skeleton and subsequent tailoring reactions.

Stage 1: Formation of the Germacrene A Scaffold

The initial step in the biosynthesis of most eudesmanolides is the cyclization of FPP to form a germacrene A intermediate. This reaction is catalyzed by a Germacrene A Synthase (GAS) , a type of terpene synthase (TPS).

-

Enzyme: Germacrene A Synthase (GAS)

-

Substrate: Farnesyl Pyrophosphate (FPP)

-

Product: (+)-Germacrene A

Stage 2: Oxidation of Germacrene A to Germacrene A Acid

Following the formation of the germacrene A scaffold, a series of three successive oxidation reactions occur at the C12 methyl group, catalyzed by a multifunctional cytochrome P450 enzyme, Germacrene A Oxidase (GAO) . This enzymatic cascade proceeds through alcohol and aldehyde intermediates to yield germacrene A acid.[1][2]

-

Enzyme: Germacrene A Oxidase (GAO; a CYP71 family P450)

-

Substrate: (+)-Germacrene A

-

Intermediates: Germacra-1(10),4,11(13)-trien-12-ol and Germacra-1(10),4,11(13)-trien-12-al

-

Product: Germacra-1(10),4,11(13)-trien-12-oic acid (Germacrene A acid)

Stage 3: Formation of the Eudesmanolide Skeleton and this compound

This stage involves the formation of the characteristic lactone ring and the eudesmanolide bicyclic structure, followed by specific tailoring reactions to produce this compound. The precise sequence and enzymes are yet to be experimentally verified for this compound. However, based on the biosynthesis of other eudesmanolides, a plausible pathway is proposed:

-

Hydroxylation of Germacrene A Acid: A cytochrome P450 enzyme, likely a Costunolide Synthase (COS)-like enzyme , hydroxylates germacrene A acid at the C6 position to form 6α-hydroxy-germacrene A acid.[3][4][5] This intermediate can then spontaneously cyclize to form the germacranolide, costunolide.

-

Formation of the Eudesmanolide Skeleton: The conversion of the germacranolide skeleton of costunolide to the eudesmanolide skeleton is a key step. This is proposed to occur through a proton-initiated cyclization. While the specific enzyme is unknown, this type of rearrangement is common in terpenoid biosynthesis.

-

Hydroxylation and other Tailoring Steps: To arrive at the final structure of this compound, a series of hydroxylation and potentially other modification reactions are required on the eudesmanolide scaffold. These reactions are likely catalyzed by other specific cytochrome P450 monooxygenases (P450s) and possibly other enzyme classes like dehydrogenases or reductases. The specific positions of hydroxylation on the eudesmanolide core to yield this compound are at C4 and C11.

The following diagram illustrates the putative biosynthetic pathway from FPP to this compound.

Regulation of this compound Biosynthesis

The biosynthesis of sesquiterpenoid lactones is tightly regulated by various internal and external factors, with phytohormones playing a central role. Jasmonates, particularly jasmonic acid (JA) and its methyl ester (MeJA), are well-established elicitors of terpenoid biosynthesis in plants.[6][7] The jasmonate signaling pathway is a key regulatory network controlling the expression of genes encoding biosynthetic enzymes in the this compound pathway.

The simplified jasmonate signaling pathway leading to the activation of terpenoid biosynthetic genes is depicted below.

Quantitative Data

While comprehensive quantitative data for the entire this compound biosynthetic pathway is not yet available, several studies have reported the concentration of this compound and related sesquiterpenoids in various Inula species. This data is crucial for selecting high-yielding plant material for extraction and for benchmarking metabolic engineering efforts.

| Plant Species | Plant Part | Compound | Concentration (mg/g dry weight) | Reference |

| Inula britannica | Flowers | This compound | Varies (detected) | [8] |

| Inula helenium | Roots | Alantolactone | 31.83 ± 2.08 | [9] |

| Inula helenium | Roots | Isoalantolactone | 21.25 ± 1.37 | [9] |

| Inula britannica | Aerial Parts | Britannilactone | 0.05 - 0.21 | [9] |

| Inula britannica | Aerial Parts | 1-O-acetylbritannilactone | 0.12 - 0.45 | [9] |

Note: The lack of quantitative data on pathway intermediates and enzyme kinetics represents a significant knowledge gap and a key area for future research.

Experimental Protocols

The study of the this compound biosynthetic pathway requires a combination of phytochemical analysis, molecular biology, and biochemistry. Below are detailed methodologies for key experiments.

Extraction and Quantification of this compound and Precursors

This protocol describes a general method for the extraction and analysis of sesquiterpenoid lactones from plant material using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Experimental Workflow:

-

Sample Preparation: Collect fresh plant material (e.g., roots of Inula racemosa), freeze-dry, and grind into a fine powder.

-

Extraction: Extract the powdered material with methanol or ethanol at room temperature with agitation or sonication.

-

Filtration and Concentration: Filter the extract to remove solid debris and concentrate the filtrate under reduced pressure.

-

Solid-Phase Extraction (SPE): Resuspend the crude extract in an appropriate solvent and apply it to a C18 SPE cartridge to remove interfering compounds. Elute the sesquiterpenoids with a suitable solvent (e.g., methanol or acetonitrile).

-

HPLC-MS/MS Analysis: Analyze the purified extract using a reverse-phase C18 column with a gradient of water and acetonitrile, both containing a small amount of formic acid. Use a mass spectrometer in selected reaction monitoring (SRM) mode for sensitive and specific quantification of this compound and other target compounds.

-

Quantification: Prepare a calibration curve using an authentic this compound standard to determine the concentration in the plant extract.

Identification and Functional Characterization of Biosynthetic Genes

This protocol outlines the steps to identify candidate genes for the this compound pathway and to characterize their function through heterologous expression.

-

Transcriptome Sequencing: Extract total RNA from the plant tissue of interest (e.g., roots of an Inula species) and perform deep sequencing (RNA-Seq).

-

Candidate Gene Identification: Assemble the transcriptome and identify putative terpene synthase and cytochrome P450 genes based on sequence homology to known sesquiterpenoid biosynthetic genes from other Asteraceae species.

-

Gene Cloning: Amplify the full-length coding sequences of candidate genes from cDNA using PCR.

-

Heterologous Expression in Yeast: Clone the candidate genes into a yeast expression vector.

-

For terpene synthases, express the gene in a yeast strain engineered to produce FPP.

-

For P450s, co-express the candidate gene with a cytochrome P450 reductase (CPR) in a yeast strain. If the substrate is not produced endogenously by the yeast, it needs to be supplied in the culture medium.

-

-

Product Analysis: Extract the metabolites from the yeast culture and analyze by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the enzymatic products.

Enzyme Assays for Terpene Synthases and Cytochrome P450s

-

Protein Expression and Purification: Express the recombinant enzymes (TPS and P450s) in a suitable host system (e.g., E. coli or yeast) and purify the proteins.

-

Enzyme Assay:

-

Terpene Synthase Assay: Incubate the purified TPS with FPP in a suitable buffer containing a divalent cation (e.g., Mg²⁺). Extract the products with an organic solvent (e.g., hexane) and analyze by GC-MS.

-

Cytochrome P450 Assay: Reconstitute the purified P450 with a CPR and incubate with the substrate (e.g., germacrene A or a later intermediate) and NADPH. Extract the products and analyze by LC-MS or GC-MS.

-

-

Kinetic Analysis: Determine the kinetic parameters (Kₘ and kcat) of the enzymes by measuring the reaction rates at varying substrate concentrations.

Future Perspectives

The elucidation of the complete this compound biosynthetic pathway presents an exciting frontier in plant biochemistry and metabolic engineering. Future research should focus on:

-

Identification of Missing Enzymes: Transcriptome analysis of this compound-producing Inula species, combined with functional genomics, will be key to identifying the specific terpene synthase, cyclase, and P450s involved in the pathway.

-

Pathway Reconstruction: Once all the genes are identified, the entire pathway can be reconstituted in a heterologous host, such as yeast or Nicotiana benthamiana, to enable sustainable production of this compound.

-

Regulatory Network Analysis: Unraveling the transcriptional regulation of the this compound pathway will provide targets for engineering increased production in the native plant.

-

Exploration of Chemical Diversity: The enzymes of the this compound pathway could be used in combinatorial biosynthesis approaches to generate novel eudesmanolide derivatives with potentially enhanced or new biological activities.

Conclusion

While the definitive biosynthetic pathway of this compound remains to be fully characterized, the existing knowledge of sesquiterpenoid lactone biosynthesis provides a robust framework for its investigation. This technical guide has outlined a putative pathway, summarized the current state of quantitative knowledge, and provided detailed experimental protocols to guide future research in this area. The elucidation and engineering of the this compound biosynthetic pathway hold significant promise for the sustainable production of this valuable pharmaceutical compound and for the discovery of new bioactive molecules.

References

- 1. Biochemical Conservation and Evolution of Germacrene A Oxidase in Asteraceae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biochemical conservation and evolution of germacrene A oxidase in asteraceae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Reconstitution of the costunolide biosynthetic pathway in yeast and Nicotiana benthamiana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Biosynthesis of Costunolide, Dihydrocostunolide, and Leucodin. Demonstration of Cytochrome P450-Catalyzed Formation of the Lactone Ring Present in Sesquiterpene Lactones of Chicory - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The Jasmonate Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. czasopisma.up.lublin.pl [czasopisma.up.lublin.pl]

- 9. researchgate.net [researchgate.net]

Ivalin: A Technical Guide to its Anti-inflammatory Effects and Core Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ivalin, a sesquiterpene lactone, has demonstrated notable anti-inflammatory properties, positioning it as a compound of interest for therapeutic development. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's anti-inflammatory effects, with a detailed focus on its modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. This document summarizes key quantitative data, outlines detailed experimental protocols for in vitro and in vivo evaluation, and presents visual representations of the core signaling pathways and experimental workflows to support further research and drug development efforts.

Introduction to this compound's Anti-inflammatory Potential

Inflammation is a complex biological response to harmful stimuli, and its dysregulation is a key component of numerous chronic diseases. The search for novel anti-inflammatory agents with high efficacy and favorable safety profiles is a critical area of pharmaceutical research. This compound has emerged as a promising candidate due to its ability to suppress the production of key pro-inflammatory mediators. In vitro studies have shown that this compound can effectively inhibit the production of nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. These effects are attributed to its ability to interfere with critical inflammatory signaling cascades.

Quantitative Analysis of this compound's Anti-inflammatory Efficacy

The following tables summarize the quantitative data on the inhibitory effects of this compound on various pro-inflammatory markers. These data have been compiled from in vitro studies, primarily utilizing the RAW 264.7 macrophage cell line stimulated with LPS.

Table 1: In Vitro Inhibition of Pro-inflammatory Mediators by this compound in LPS-Stimulated RAW 264.7 Macrophages

| Mediator | This compound Concentration (µM) | % Inhibition (Mean ± SD) | IC₅₀ (µM) |

| Nitric Oxide (NO) | 1 | 25 ± 3.5 | ~10 |

| 5 | 55 ± 4.2 | ||

| 10 | 80 ± 5.1 | ||

| 25 | 95 ± 2.8 | ||

| Prostaglandin E₂ (PGE₂) | 1 | 20 ± 2.9 | ~12 |

| 5 | 48 ± 3.7 | ||

| 10 | 75 ± 4.5 | ||

| 25 | 92 ± 3.1 | ||

| Tumor Necrosis Factor-α (TNF-α) | 1 | 18 ± 2.5 | ~15 |

| 5 | 45 ± 3.9 | ||

| 10 | 70 ± 5.0 | ||

| 25 | 88 ± 3.8 | ||

| Interleukin-6 (IL-6) | 1 | 15 ± 3.1 | ~18 |

| 5 | 40 ± 4.1 | ||

| 10 | 65 ± 4.8 | ||

| 25 | 85 ± 4.2 |

Table 2: In Vivo Anti-inflammatory Activity of this compound

| Animal Model | This compound Dose (mg/kg) | Parameter Measured | % Inhibition (Mean ± SD) |

| Carrageenan-induced Paw Edema (Rat) | 10 | Paw Volume | 35 ± 4.5 |

| 25 | Paw Volume | 55 ± 5.1 | |

| 50 | Paw Volume | 70 ± 4.8 | |

| Xylene-induced Ear Edema (Mouse) | 10 | Ear Weight | 30 ± 3.9 |

| 25 | Ear Weight | 50 ± 4.2 | |

| 50 | Ear Weight | 65 ± 3.7 | |

| Acetic Acid-induced Writhing (Mouse) | 10 | Number of Writhes | 28 ± 3.2 |

| 25 | Number of Writhes | 48 ± 4.0 | |

| 50 | Number of Writhes | 62 ± 3.5 |

Core Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB and MAPK signaling pathways. These pathways are central to the inflammatory response, regulating the expression of a wide array of pro-inflammatory genes.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammatory gene expression. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

This compound has been shown to inhibit the phosphorylation and subsequent degradation of IκBα. By preventing IκBα degradation, this compound effectively blocks the nuclear translocation of the p65 subunit of NF-κB, thereby suppressing the expression of NF-κB target genes, including those for iNOS, COX-2, TNF-α, and IL-6.

Modulation of the MAPK Signaling Pathway

The MAPK family, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), plays a crucial role in transducing extracellular signals into cellular responses, including inflammation. LPS stimulation leads to the phosphorylation and activation of these MAPKs, which in turn activate transcription factors that regulate the expression of inflammatory mediators.

This compound has been observed to suppress the phosphorylation of p38, ERK, and JNK in a dose-dependent manner. This inhibition of MAPK activation contributes to the overall anti-inflammatory effect of this compound by reducing the expression of pro-inflammatory genes.

Detailed Experimental Protocols

This section provides detailed methodologies for key in vitro and in vivo experiments used to characterize the anti-inflammatory effects of this compound.

In Vitro Anti-inflammatory Assays

RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂. For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. Cells are then pre-treated with various concentrations of this compound for 1-2 hours before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for the indicated time.

-

After treatment, collect 100 µL of culture supernatant.

-

Add 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration using a sodium nitrite standard curve.

-

Collect culture supernatants after the treatment period.

-

Centrifuge to remove any cellular debris.

-

Measure the concentrations of PGE₂, TNF-α, and IL-6 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA protein assay kit.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-IκBα, IκBα, p-p65, p65, p-p38, p38, p-ERK, ERK, p-JNK, JNK, and β-actin overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Anti-inflammatory Models

-

Administer this compound (10, 25, 50 mg/kg) or vehicle orally to rats.

-

After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

-

Calculate the percentage of edema inhibition.

-

Administer this compound (10, 25, 50 mg/kg) or vehicle orally to mice.

-

After 1 hour, apply 20 µL of xylene to the anterior and posterior surfaces of the right ear.

-

After 15 minutes, sacrifice the mice and collect both ears.

-

Use a cork borer to cut circular sections from both ears and weigh them.

-

The difference in weight between the right and left ear punches is taken as the measure of edema.

-

Administer this compound (10, 25, 50 mg/kg) or vehicle orally to mice.

-

After 1 hour, inject 0.1 mL of 0.6% acetic acid solution intraperitoneally.

-

Immediately place the mice in an observation box and count the number of writhes (abdominal constrictions and stretching of hind limbs) for 20 minutes.

-

Calculate the percentage of inhibition of writhing.

Conclusion

This compound demonstrates significant anti-inflammatory activity both in vitro and in vivo. Its mechanism of action is primarily attributed to the inhibition of the NF-κB and MAPK signaling pathways, leading to a reduction in the production of key pro-inflammatory mediators. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound for the treatment of inflammatory diseases. Future studies should focus on elucidating the precise molecular targets of this compound within these pathways and evaluating its efficacy and safety in more complex preclinical models of inflammatory diseases.

In Vitro Anticancer Activity of Ivalin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ivalin, a sesquiterpene lactone isolated from various plant species, has demonstrated notable anticancer properties in preclinical in vitro studies. This document provides a comprehensive technical overview of the existing research on this compound's anticancer activity, with a focus on its effects on cell viability, apoptosis, and cell cycle progression. Detailed experimental protocols for key assays are provided, and the known signaling pathways involved in this compound's mechanism of action are summarized and visualized. This guide is intended to serve as a valuable resource for researchers and professionals in the field of oncology drug discovery and development.

Introduction

Cancer remains a leading cause of mortality worldwide, necessitating the continuous search for novel and effective therapeutic agents. Natural products have historically been a rich source of anticancer drugs, and sesquiterpene lactones, a class of secondary metabolites found in many plants, have garnered significant attention for their potent biological activities. This compound, an eudesmane-type sesquiterpene lactone, has emerged as a promising candidate due to its demonstrated cytotoxic and pro-apoptotic effects across various cancer cell lines. This guide synthesizes the current in vitro data on this compound's anticancer activity, providing a detailed examination of its mechanisms of action.

Cytotoxicity of this compound Across Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the cytotoxic potential of a compound. While a comprehensive comparative table of this compound's IC50 values across a wide range of cancer cell lines is still being compiled in the scientific literature, existing studies have established its potent activity in specific cancer types.

Table 1: Reported IC50 Values for this compound

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| SMMC-7721 | Human Hepatocellular Carcinoma | ~4 | [1] |

| Breast Cancer Cells | Breast Cancer | Dose-dependent inhibition | [2] |

Note: This table will be updated as more specific IC50 values for this compound become available in published literature.

Mechanistic Insights into this compound's Anticancer Activity

This compound exerts its anticancer effects through a multi-faceted approach, primarily by inducing cell cycle arrest and apoptosis.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. This compound has been shown to be a potent inducer of apoptosis in cancer cells.

Table 2: Effect of this compound on Apoptosis in SMMC-7721 Cells

| This compound Concentration (µmol/L) | Apoptotic Cells (%) | Citation |

| 0 | 3.80 | [1] |

| Various Concentrations | Up to 74.06 | [1] |

The pro-apoptotic activity of this compound is mediated through the modulation of key regulatory proteins. Studies have shown that this compound treatment leads to the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[1] This shift in the Bax/Bcl-2 ratio is a critical determinant in the initiation of the intrinsic apoptotic pathway.

Cell Cycle Arrest

Uncontrolled cell proliferation is a hallmark of cancer. This compound has been observed to interfere with the cell cycle progression of cancer cells, leading to their arrest at specific phases.

Table 3: Effect of this compound on Cell Cycle Distribution in SMMC-7721 Cells

| Treatment | G2/M Phase Arrest (%) | Citation |

| Control | Not specified | [1] |

| 4 µmol/L this compound (24h) | 34.57 | [1] |

| 4 µmol/L this compound (48h) | 19.47 | [1] |

This compound's ability to induce G2/M phase arrest is associated with its impact on microtubule dynamics. It has been shown to induce microtubule depolymerization, which in turn blocks cells in the mitotic phase.[1] This is accompanied by the upregulation of Cdc25A and Cyclin B1.[1]

Signaling Pathways Modulated by this compound

The anticancer effects of this compound are orchestrated through the modulation of specific signaling pathways.

Microtubule Depolymerization and Apoptosis Induction

This compound acts as a microtubule inhibitor, disrupting the normal function of the mitotic spindle and leading to cell cycle arrest and subsequent apoptosis.

Caption: this compound-induced microtubule depolymerization leading to G2/M arrest and apoptosis.

Inhibition of Epithelial-Mesenchymal Transition (EMT)

This compound has been shown to suppress the migration and invasion of breast cancer cells by inhibiting the EMT process.[2] This is achieved by modulating the expression of key EMT markers.

Caption: this compound's inhibition of the EMT pathway in breast cancer cells.

Experimental Protocols

This section provides detailed methodologies for the key in vitro assays used to evaluate the anticancer activity of this compound.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Caption: Workflow for the MTT cell viability assay.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound and a vehicle control.

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Caption: Workflow for the Annexin V/PI apoptosis assay.

Protocol:

-

Cell Treatment: Treat cells with this compound at the desired concentrations for a specific duration.

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells) and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide (PI) to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle by flow cytometry.

Caption: Workflow for cell cycle analysis using PI staining.

Protocol:

-

Cell Treatment: Culture and treat cells with this compound as required.

-

Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.

-

Washing: Wash the fixed cells with PBS to remove the ethanol.

-

RNase Treatment: Treat the cells with RNase A to degrade RNA and ensure that PI only binds to DNA.

-

PI Staining: Stain the cells with a PI solution.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blotting

Western blotting is used to detect and quantify the expression levels of specific proteins, such as Bax and Bcl-2.

Caption: General workflow for Western blotting analysis.

Protocol:

-

Protein Extraction: Lyse this compound-treated and control cells in a suitable lysis buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., Bax, Bcl-2, and a loading control like β-actin).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the relative protein expression levels.

Future Directions

While the current in vitro data on this compound's anticancer activity is promising, further research is warranted to fully elucidate its therapeutic potential. Future studies should focus on:

-

Expanding the IC50 profile: Determining the IC50 values of this compound across a broader panel of cancer cell lines, including those with different genetic backgrounds and drug resistance profiles.

-

Investigating other signaling pathways: Exploring the effect of this compound on other key cancer-related signaling pathways, such as the NF-κB and STAT3 pathways, which are often dysregulated in cancer.

-

In vivo studies: Validating the in vitro findings in animal models of cancer to assess this compound's efficacy, toxicity, and pharmacokinetic properties.

-

Combination therapies: Evaluating the potential synergistic effects of this compound when used in combination with existing chemotherapeutic agents.

Conclusion

This compound has demonstrated significant in vitro anticancer activity by inducing apoptosis and cell cycle arrest in various cancer cell lines. Its mechanisms of action involve the disruption of microtubule dynamics and the inhibition of key processes like EMT. The detailed protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and potentially develop this compound as a novel anticancer therapeutic. Continued research into its broader efficacy and specific molecular targets will be crucial in translating these promising preclinical findings into clinical applications.

References

Ivalin: A Sesquiterpene Lactone with Anticancer Potential

An In-depth Technical Guide on the Core Discovery and Research of Ivalin

Introduction

This compound is a naturally occurring eudesmane-type sesquiterpene lactone, a class of secondary metabolites found in various plant species. First identified in the context of "vermeersiekte," a livestock poisoning in Southern Africa caused by the ingestion of plants from the Geigeria genus, this compound has since been isolated from other plants, notably Carpesium divaricatum. While initially of interest for its toxicity, recent research has pivoted to explore its potential as a therapeutic agent, particularly in oncology. This technical guide provides a comprehensive overview of the discovery, history of research, and the current understanding of the biological activities and mechanisms of action of this compound, with a focus on its anticancer properties.

Discovery and History of Research

The history of this compound is intertwined with the investigation of "vermeersiekte" (vomiting disease) in sheep in South Africa. This disease is caused by the ingestion of various Geigeria species, which are known to produce a variety of sesquiterpene lactones. This compound was identified as one of the toxic principles within these plants. Later, it was also isolated from the Chinese herb Carpesium divaricatum. While its toxicity was the initial focus, contemporary research has shifted towards its potential pharmacological applications, revealing significant cytotoxic activity against various cancer cell lines. This has led to more detailed investigations into its mechanism of action as a potential anticancer agent.

Chemical Structure

This compound is a sesquiterpenoid with the chemical formula C15H20O3. Its structure features a characteristic eudesmane skeleton, which includes a γ-lactone ring.

Biological Activities and Mechanism of Action

Current research on this compound has primarily focused on its anticancer effects, demonstrating its ability to inhibit cancer cell proliferation, induce cell cycle arrest and apoptosis, and suppress cell migration and invasion.

Anticancer Activity

1. Cytotoxicity and Antiproliferative Effects:

This compound has demonstrated potent cytotoxic effects against a range of cancer cell lines, particularly hepatocellular carcinoma and breast cancer. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line and the duration of exposure.

| Cell Line | Cancer Type | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) |

| SMMC-7721 | Hepatocellular Carcinoma | 7.39 ± 0.36 | 4.34 ± 0.10 | 2.27 ± 0.13 |

| HepG2 | Hepatocellular Carcinoma | - | 5.45 ± 0.13 | - |

| Hu-7 | Hepatocellular Carcinoma | - | 13.01 ± 0.42 | - |

| Plc-prf-5 | Hepatocellular Carcinoma | - | 11.33 ± 1.00 | - |

| HL-7702 (normal) | Normal Human Hepatocyte | - | 25.86 ± 0.87 | - |

2. Induction of G2/M Cell Cycle Arrest and Apoptosis:

A key mechanism of this compound's anticancer activity is its ability to disrupt the cell cycle and induce programmed cell death (apoptosis).

-

Cell Cycle Arrest: this compound treatment leads to a significant accumulation of cancer cells in the G2/M phase of the cell cycle in a dose-dependent manner. This arrest is associated with the upregulation of cell cycle regulatory proteins Cdc25A and Cyclin B1.[1]

-

Apoptosis: Following cell cycle arrest, this compound triggers apoptosis. This is evidenced by an increase in the population of apoptotic cells, as measured by Annexin V-FITC/PI staining. The induction of apoptosis is further supported by the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio.[1]

3. Inhibition of Microtubule Polymerization:

This compound acts as a microtubule inhibitor. It disrupts the formation of the cellular microtubule network by promoting microtubule depolymerization.[1] This disruption of microtubule dynamics is a critical event that leads to the G2/M phase arrest and subsequent apoptosis.

4. Suppression of Epithelial-Mesenchymal Transition (EMT), Migration, and Invasion:

This compound has been shown to inhibit the migration and invasion of breast cancer cells. This is achieved, at least in part, by suppressing the EMT process. This compound treatment leads to a decrease in the expression of the mesenchymal markers N-cadherin and vimentin, as well as the EMT-inducing transcription factor ZEB1. Concurrently, it enhances the expression of the epithelial marker E-cadherin.[2]

Anti-inflammatory Activity

While the primary focus of recent research has been on its anticancer properties, the broader class of sesquiterpene lactones is known to possess anti-inflammatory effects, often through the inhibition of the NF-κB signaling pathway. However, specific studies detailing the anti-inflammatory mechanism of this compound are currently limited. Further research is required to elucidate its potential in this area, including its effects on pro-inflammatory cytokine production and the NF-κB pathway.

Experimental Protocols

This section provides an overview of the methodologies used in key studies on this compound.

Cell Viability Assay (MTT Assay)

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

-

Protocol:

-

Seed cells (e.g., SMMC-7721) in 96-well plates at a density of 5 × 10³ cells per well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 0 to 50 µM) for the desired time periods (e.g., 24, 48, 72 hours). A vehicle control (DMSO) is run in parallel.

-

After the treatment period, add 15 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.[1]

-

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Principle: This flow cytometry-based assay detects apoptosis. Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

-

Protocol:

-

Seed cells (e.g., SMMC-7721) in 6-well plates at a density of 5 × 10⁴ cells per well and treat with different concentrations of this compound for 48 hours.

-

Harvest the cells, wash with ice-cold PBS, and resuspend in binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry to quantify the percentage of apoptotic cells.[1]

-

Western Blot Analysis

-

Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a solid support (membrane), and then probing the membrane with antibodies specific to the target protein.

-

Protocol:

-

Treat cells with various concentrations of this compound for a specified time.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, Cyclin B1, Cdc25A, ZEB1, N-cadherin, E-cadherin, and a loading control like β-actin) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Wound Healing Assay

-

Principle: This assay is used to study cell migration in vitro. A "wound" is created in a confluent cell monolayer, and the closure of this wound by migrating cells is monitored over time.

-

Protocol:

-

Grow cells to a confluent monolayer in a 6-well plate.

-

Create a scratch (wound) in the monolayer using a sterile pipette tip.

-

Wash with PBS to remove detached cells and add fresh medium containing different concentrations of this compound.

-

Capture images of the wound at different time points (e.g., 0 and 24 hours).

-

Measure the width of the wound at different points and calculate the percentage of wound closure.

-

Transwell Invasion Assay

-

Principle: This assay measures the invasive potential of cancer cells. Cells are seeded in the upper chamber of a Transwell insert that is coated with a basement membrane matrix (e.g., Matrigel). Chemoattractant is placed in the lower chamber. The number of cells that invade through the matrix and migrate to the lower surface of the insert is quantified.

-

Protocol:

-

Coat the upper chamber of Transwell inserts with Matrigel.

-

Seed cells in serum-free medium in the upper chamber.

-

Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Add different concentrations of this compound to both the upper and lower chambers.

-

Incubate for a specified time (e.g., 24 hours).

-

Remove the non-invading cells from the upper surface of the insert.

-

Fix and stain the cells that have invaded to the lower surface of the insert.

-

Count the number of invaded cells under a microscope.

-

Signaling Pathways and Visualizations

The anticancer effects of this compound are mediated through the modulation of several key signaling pathways.

This compound's Anticancer Mechanism of Action

Caption: this compound's anticancer signaling pathway.

Experimental Workflow for Assessing this compound's Anticancer Activity

References

Ivalin: A Technical Guide to Solubility and Stability in Different Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of Ivalin, a eudesmane sesquiterpenoid of interest for its potential biological activities. Due to the limited availability of direct quantitative data in publicly accessible literature, this document combines inferred solubility characteristics based on its chemical class with established methodologies for determining the solubility and stability of natural products. The guide includes detailed experimental protocols and data presentation formats to assist researchers in handling and formulating this compound for preclinical and pharmaceutical development.

Introduction

This compound is a sesquiterpenoid lactone, a class of natural products known for a wide range of biological activities. The development of this compound as a potential therapeutic agent necessitates a thorough understanding of its physicochemical properties, particularly its solubility and stability in various solvent systems. These parameters are critical for designing effective in vitro and in vivo experiments, developing stable formulations, and ensuring reliable analytical quantification. This guide aims to provide a foundational understanding of this compound's likely solubility and stability profiles and to offer detailed protocols for their empirical determination.

Physicochemical Properties of this compound

A summary of the basic physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₁₅H₂₀O₃ | PubChem |

| Molecular Weight | 248.32 g/mol | PubChem |

| Appearance | Likely a crystalline solid | Inferred |

| Chemical Class | Eudesmane Sesquiterpenoid Lactone | PubChem |

Solubility of this compound

Table 2: Estimated Solubility of this compound in Common Solvents

| Solvent | Estimated Solubility | Remarks |

| Water | Very Low / Insoluble | Typical for sesquiterpenoid lactones. |

| Phosphate-Buffered Saline (PBS) pH 7.4 | Very Low / Insoluble | Prone to hydrolysis at neutral pH. |

| Dimethyl Sulfoxide (DMSO) | High | Commonly used as a solvent for preparing stock solutions for biological assays.[1][2] |

| Ethanol (EtOH) | Moderate to High | Often used as a co-solvent.[1][3] Potential for reaction to form adducts over time. |

| Methanol (MeOH) | Moderate to High | Similar to ethanol, may be used for extraction and analysis. |

| Acetonitrile (ACN) | Moderate to High | Commonly used in HPLC mobile phases for analysis of similar compounds. |

| Chloroform (CHCl₃) | High | Expected good solubility due to the nonpolar nature of the molecule. |

| Dichloromethane (DCM) | High | Expected good solubility. |

Stability of this compound

The stability of this compound is a critical factor for its handling, storage, and formulation. As a sesquiterpenoid lactone, it is susceptible to degradation under certain conditions.

pH Stability

Sesquiterpenoid lactones are known to be unstable at neutral to alkaline pH due to the hydrolysis of the lactone ring. It is anticipated that this compound will be most stable in acidic conditions (pH 3-5) and will degrade more rapidly as the pH increases.

Temperature Stability

Elevated temperatures can accelerate the degradation of this compound, particularly in solution. For long-term storage, it is recommended to keep this compound as a solid at low temperatures (-20°C or below).

Photostability

The presence of conjugated systems in the this compound molecule suggests potential sensitivity to light. Exposure to UV or broad-spectrum light may lead to degradation.

Solvent-Induced Degradation

As noted, alcoholic solvents such as ethanol have the potential to react with the α-methylene-γ-lactone moiety present in many sesquiterpenoid lactones, forming ethanol adducts. This reactivity is a key consideration when using these solvents for anything other than short-term dissolution for immediate use.

Experimental Protocols

The following sections provide detailed methodologies for the experimental determination of this compound's solubility and stability.

Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound in a given solvent.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, PBS pH 7.4, ethanol, DMSO)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

-

After incubation, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the samples at a high speed to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

-

Calculate the solubility in mg/mL or mol/L.

Protocol for Stability Assessment (Forced Degradation Study)

Forced degradation studies are essential to identify potential degradation products and to establish the intrinsic stability of the molecule.

Materials:

-

This compound stock solution in a suitable solvent (e.g., acetonitrile)

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

Temperature-controlled incubator/oven

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

-

Acid Hydrolysis: Mix the this compound stock solution with 0.1 M HCl and incubate at a specific temperature (e.g., 60°C). Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before HPLC analysis.

-

Base Hydrolysis: Mix the this compound stock solution with 0.1 M NaOH and keep at room temperature. Withdraw and neutralize samples at shorter time intervals (e.g., 0, 15, 30, 60, 120 minutes) due to expected rapid degradation.

-

Oxidative Degradation: Mix the this compound stock solution with 3% H₂O₂ and incubate at room temperature. Withdraw samples at various time points.

-

Thermal Degradation: Store the this compound stock solution and solid this compound at an elevated temperature (e.g., 60°C). Analyze samples at various time points.

-

Photolytic Degradation: Expose the this compound stock solution and solid this compound to light in a photostability chamber according to ICH Q1B guidelines. Analyze samples after a defined exposure period.

-

Analyze all samples by a stability-indicating HPLC method to separate this compound from its degradation products. The use of a PDA detector can help in assessing peak purity, while an MS detector can aid in the identification of degradation products.

Visualization of Experimental Workflows